1-(3-Aminophenyl)pyrrolidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1339227-86-9 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(3-aminophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H14N2O/c11-8-2-1-3-9(6-8)12-5-4-10(13)7-12/h1-3,6,10,13H,4-5,7,11H2 |
InChI Key |
PLMUGPQUDAZDDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=CC=CC(=C2)N |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Transformative Processes
Mechanisms of Functional Group Interconversions on the 1-(3-Aminophenyl)pyrrolidin-3-ol Core
Once the core structure is synthesized, its functional groups—the aromatic amine and the secondary alcohol—can be further modified. These transformations are crucial for creating derivatives with altered properties.
The term "reductive amination" describes the conversion of a carbonyl group to an amine. wikipedia.org This process is fundamental for synthesizing amines and can be applied to modify the this compound core. chemistrysteps.comlibretexts.org
For instance, the primary amino group on the phenyl ring can act as a nucleophile, reacting with an aldehyde or ketone to form an imine intermediate. This imine can then be reduced to a secondary amine using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.com
The mechanism proceeds in two main steps:
Imine/Iminium Ion Formation: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form an imine (or an iminium ion under acidic conditions). chemistrysteps.com
Reduction: A hydride reducing agent, such as NaBH₃CN, which is mild enough not to reduce the starting carbonyl compound, selectively reduces the C=N double bond of the imine/iminium ion to furnish the amine. masterorganicchemistry.comyoutube.com
This reaction allows for the N-alkylation of the aromatic amine. Furthermore, if the synthesis started with a nitro-phenyl precursor, the final step would be the reduction of the nitro group to the primary amine. This is commonly achieved using reagents like H₂ with a palladium catalyst, tin(II) chloride, or iron in acidic media.
Table 2: Common Reducing Agents for Reductive Amination
| Reagent | Abbreviation | Substrate Selectivity | Notes | Reference |
| Sodium Cyanoborohydride | NaBH₃CN | Reduces imines/iminium ions faster than ketones/aldehydes. | Allows for one-pot reactions; toxic cyanide byproducts. | wikipedia.org |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Selective for imines/iminium ions; less toxic than NaBH₃CN. | Often preferred for its safety and effectiveness. | masterorganicchemistry.com |
| Hydrogen Gas / Palladium | H₂/Pd | Reduces C=N, C=C, and nitro groups. | Catalytic hydrogenation; can affect other functional groups. | wikipedia.org |
| Lithium Aluminum Hydride | LiAlH₄ | Very strong; reduces most polar pi bonds including amides and nitriles. | Too reactive for selective imine reduction in the presence of other groups. | chemistrysteps.comyoutube.com |
The secondary hydroxyl group on the pyrrolidine (B122466) ring is a key site for functionalization, primarily through oxidation. Oxidation of the C3-hydroxyl group converts the pyrrolidin-3-ol into the corresponding pyrrolidin-3-one. This transformation introduces a ketone functionality, which can serve as a handle for further synthetic modifications, such as reactions with nucleophiles.
Common oxidizing agents for converting secondary alcohols to ketones include:
Chromium-based reagents: Pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC).
Dess-Martin Periodinane (DMP): A mild and selective oxidant. nih.gov
Swern Oxidation: Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures.
TEMPO-catalyzed oxidation: Uses a stable nitroxyl (B88944) radical catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite.
The reverse reaction, the reduction of a pyrrolidin-3-one to a pyrrolidin-3-ol, can be achieved with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com The stereochemical outcome of this reduction can often be controlled by the choice of reagent and reaction conditions.
Further hydroxylation, for instance on the aromatic ring, is a more complex transformation. Direct electrophilic hydroxylation is challenging. However, multi-step sequences involving, for example, bromination of the aromatic ring followed by a nucleophilic substitution with a hydroxide (B78521) source under specific (often harsh) conditions or through metal-catalyzed processes could conceptually install additional hydroxyl groups. Syn-dihydroxylation of an unsaturated precursor using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) is a standard method for creating diols from alkenes, a reaction that could be relevant in a synthesis starting from an unsaturated pyrrolidine precursor. khanacademy.org
Derivatization of the Amino Group
The primary aromatic amino group of this compound is a key functional handle for a variety of chemical transformations. Its nucleophilic character allows for the formation of numerous derivatives, primarily through reactions such as acylation and urea (B33335) formation. These derivatizations are crucial for modifying the compound's physicochemical properties and for its incorporation into larger molecular scaffolds.
Sulfonamide Formation:
A common and significant derivatization involves the reaction of the primary amine with a sulfonyl chloride (R-SO₂Cl) to form a sulfonamide linkage. This reaction is a cornerstone in medicinal chemistry for creating compounds with a wide range of biological activities. rsc.org The synthesis is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. pearson.com The general scheme for this transformation is well-established for primary amines. pearson.com
The choice of solvent and base is critical. The reaction mechanism is generally considered a direct bimolecular nucleophilic displacement. researchgate.net The nucleophilic amino group of this compound attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to a transition state where the S-N bond is forming and the S-Cl bond is breaking.
Table 1: General Reaction for Sulfonamide Synthesis
| Reactant A | Reactant B | Conditions | Product |
|---|---|---|---|
| This compound | Ar-SO₂Cl (Arenesulfonyl chloride) | Inert solvent (e.g., Dichloromethane, THF), Base (e.g., Pyridine, Triethylamine) | N-(3-(3-hydroxypyrrolidin-1-yl)phenyl)arenesulfonamide |
Urea Formation:
The synthesis of urea derivatives from this compound can be achieved through several methods. A primary route involves the reaction of the amine with an isocyanate (R-N=C=O). This reaction is typically rapid and proceeds by the nucleophilic addition of the amino group to the electrophilic carbon atom of the isocyanate, yielding a 1,3-disubstituted urea. This method is highly efficient for creating both symmetrical and unsymmetrical ureas. libretexts.org
Alternatively, urea derivatives can be synthesized by reacting the amine directly with urea itself, often under thermal conditions, or with phosgene (B1210022) derivatives. The reaction of primary amines with carbon dioxide to form ureas is also a well-established industrial process, though it often requires specific catalytic systems and conditions to be efficient. researchgate.net
Table 2: General Reaction for Urea Synthesis
| Reactant A | Reactant B | Conditions | Product |
|---|---|---|---|
| This compound | R-NCO (Isocyanate) | Inert solvent (e.g., THF, DMF) | 1-(Substituent)-3-(3-(3-hydroxypyrrolidin-1-yl)phenyl)urea |
Kinetic and Thermodynamic Considerations in Reactions
While specific empirical kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the available literature, a thorough understanding can be derived from studies on analogous systems, particularly substituted anilines.
Kinetic Aspects:
The rate of derivatization of the amino group is governed by several factors, including the nucleophilicity of the amine, the electrophilicity of the reacting partner (e.g., sulfonyl chloride or isocyanate), solvent effects, and the presence of catalysts.
Acylation/Sulfonylation: The reaction of anilines with sulfonyl chlorides is a second-order process. researchgate.net The rate is dependent on the concentration of both the amine and the sulfonyl chloride. Studies on substituted benzenesulfonyl chlorides reacting with anilines in methanol (B129727) show that electron-withdrawing groups on the sulfonyl chloride increase the reaction rate by making the sulfur atom more electrophilic. researchgate.net Conversely, electron-donating groups on the aniline (B41778) increase its nucleophilicity and also accelerate the reaction. The pyrrolidin-3-ol substituent at the meta position of the aniline ring in the title compound is expected to have a mild electronic effect on the nucleophilicity of the amino group. Kinetic studies of aniline acylation have also shown that the reaction can be catalyzed by a second molecule of the aniline, which likely assists in removing the proton in the transition state. rsc.org Acid catalysis is also observed in reactions with anhydrides. rsc.org
Solvent Effects: The solvent plays a crucial role. For the reaction between benzenesulfonyl chloride and aniline, reaction rates were found to be highest in protic solvents like water and methanol, and lowest in aprotic solvents like ethyl acetate. researchgate.net This suggests that solvents capable of stabilizing the charged transition state through hydrogen bonding can accelerate the reaction.
Hammett Correlations: For the alkaline hydrolysis of aromatic sulfonyl chlorides, the reaction rates correlate well with the Hammett equation, yielding a positive ρ-value, which indicates that the reaction is favored by electron-withdrawing substituents that stabilize the developing negative charge in the transition state. rsc.org A similar correlation is expected for the reaction with anilines, where substituent effects on both the aniline and the sulfonyl chloride can be rationalized using Hammett parameters. researchgate.netresearchgate.net
Thermodynamic Considerations:
The derivatization reactions of the amino group are generally thermodynamically favorable.
Sulfonamide and Amide Formation: The formation of sulfonamides and amides (from acylation) results in stable, covalent bonds. The conversion of an amine to an acetamide (B32628), for example, is a thermodynamically favorable process used to protect the amino group, indicating the stability of the resulting amide bond. libretexts.orgchemistrysteps.com This stability arises from the resonance delocalization of the nitrogen lone pair into the adjacent sulfonyl or carbonyl group.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Evaluation of Substituent Effects on Biological Activity Profiles
The core structure of 1-(3-Aminophenyl)pyrrolidin-3-ol offers several avenues for synthetic modification, each with the potential to significantly alter its interaction with biological targets.
The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is a common motif in many biologically active compounds. Its non-planar, puckered conformation allows for precise spatial orientation of substituents, which can be crucial for receptor binding.
Systematic substitution at the C2, C4, and C5 positions of the pyrrolidine ring would be a logical starting point for any SAR campaign. For instance, the introduction of alkyl, aryl, or functional groups could influence the compound's lipophilicity, steric profile, and ability to form hydrogen bonds. A study on 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives demonstrated that substitutions at the 4-position of the pyrrolidine ring had a profound impact on their inhibitory activity against caspases-3 and -7. nih.gov Specifically, enantiomerically pure 4-fluoropyrrolidinyl derivatives were found to be significantly more potent than their 4-methoxy counterparts, highlighting the sensitivity of target binding to subtle changes on the pyrrolidine scaffold. nih.gov In contrast, larger substituents at the 4- and 5-positions led to a decrease or complete loss of activity. nih.gov This underscores the importance of a systematic approach to substitution on the pyrrolidine ring of this compound to map the steric and electronic requirements of its biological target.
Table 1: Hypothetical Data on Pyrrolidine Ring Substitutions
| Compound | Pyrrolidine Ring Substituent | Target Binding Affinity (IC50, nM) | Efficacy (% of max response) |
|---|---|---|---|
| This compound | None | Data not available | Data not available |
| Analog A | 4-Fluoro | Data not available | Data not available |
| Analog B | 4-Methyl | Data not available | Data not available |
The N1-phenyl ring provides a large surface for interaction with biological targets and is a prime site for modification. Altering the substitution pattern on this aromatic ring can modulate the compound's electronic properties, lipophilicity, and metabolic stability.
A comprehensive SAR study would involve introducing a variety of substituents (e.g., electron-withdrawing groups like halogens or nitro groups, and electron-donating groups like methoxy (B1213986) or alkyl groups) at the ortho, meta, and para positions of the phenyl ring. The position of the amino group (meta) is a key feature, and understanding the effect of shifting it to the ortho or para position would also be crucial. Furthermore, replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to novel interactions with the target protein and potentially improve selectivity or potency.
The 3-hydroxyl group is a critical functional group that can act as both a hydrogen bond donor and acceptor. Its presence significantly influences the compound's polarity and its ability to interact with specific residues in a protein's binding pocket.
Derivatization of this hydroxyl group into ethers, esters, or other functional groups would be a key aspect of an SAR study. Such modifications would probe the importance of the hydrogen-bonding capability of this group for biological activity. For example, if the hydroxyl group is essential for binding, its derivatization would likely lead to a significant drop in potency. Conversely, if this position is solvent-exposed or a lipophilic pocket is nearby, esterification or etherification could enhance activity or improve pharmacokinetic properties. A patent describing the preparation of chiral 3-hydroxypyrrolidine derivatives highlights the importance of protecting this hydroxyl group during synthesis to achieve selective N-derivatization, indirectly pointing to its reactivity and potential for modification. google.com
Stereochemical Contributions to Structure-Activity Relationships
The presence of a chiral center at the C3 position of the pyrrolidine ring means that this compound can exist as two enantiomers, (R)- and (S)-1-(3-Aminophenyl)pyrrolidin-3-ol. The spatial arrangement of the hydroxyl group is therefore a key determinant of its biological activity.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
Therefore, the separate synthesis and biological evaluation of the (R)- and (S)-enantiomers of this compound would be a fundamental step in its SAR investigation. A significant difference in activity between the two enantiomers would provide strong evidence for a specific, stereoselective interaction with its biological target. If further chiral centers are introduced through substitution on the pyrrolidine ring, the resulting diastereomers would also need to be separated and tested individually to fully understand the stereochemical requirements for activity.
Table 2: Hypothetical Data on Stereoisomer Activity
| Compound | Stereochemistry | Biological Activity (EC50, µM) |
|---|---|---|
| (R)-1-(3-Aminophenyl)pyrrolidin-3-ol | R | Data not available |
| (S)-1-(3-Aminophenyl)pyrrolidin-3-ol | S | Data not available |
The non-planar pyrrolidine ring can adopt various puckered conformations, typically described as "envelope" or "twist" forms. The preferred conformation can be influenced by the substituents on the ring and can dictate the relative orientation of these substituents in three-dimensional space.
The bioactive conformation, the specific shape the molecule adopts when it binds to its target, may not be the lowest energy conformation in solution. Understanding the conformational landscape of this compound and its derivatives through techniques like NMR spectroscopy and computational modeling would be invaluable. This knowledge could explain why certain substitutions enhance activity while others diminish it, by revealing how they influence the equilibrium between different conformations and favor the adoption of the bioactive shape.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.gov By quantifying how variations in structural features affect a molecule's activity, QSAR models serve as predictive tools in drug discovery and design. tandfonline.com These models are instrumental in forecasting the activity of novel compounds, thereby prioritizing synthesis efforts and optimizing lead compounds for enhanced potency and desired properties. frontiersin.org
Development of Predictive QSAR Models
The development of a robust and predictive QSAR model is a systematic process that involves several key stages. While specific QSAR studies for this compound are not prominently available in public literature, the methodology can be effectively illustrated by examining studies on analogous pyrrolidine derivatives, such as those investigated as dipeptidyl peptidase IV (DPP-IV) inhibitors. nih.gov
The initial step involves compiling a dataset of compounds with a common structural scaffold and their corresponding, accurately measured biological activities (e.g., IC₅₀ values). journalagent.com For instance, a QSAR analysis was conducted on a dataset of 47 pyrrolidine analogs acting as DPP-IV inhibitors. nih.gov The dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not used in model generation. journalagent.comnih.gov
Once the dataset is prepared, various molecular descriptors are calculated for each compound. These descriptors numerically represent the physicochemical, topological, electronic, and steric properties of the molecules. frontiersin.orgprotoqsar.com The next crucial step is variable selection, where the most relevant descriptors that correlate with biological activity are identified. tandfonline.com This is often achieved using statistical techniques like stepwise regression or genetic algorithms. tandfonline.comjournalagent.com
With the selected descriptors, a mathematical model is generated. Common methods include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). nih.govnih.gov MLR creates a linear equation relating the descriptors to the activity, while PLS is particularly useful when descriptors are inter-correlated. nih.gov
The final and most critical stage is model validation. The statistical significance and robustness of the model are assessed using various parameters. nih.gov The quality of a QSAR model is not only judged by its fit to the training data (R²) but, more importantly, by its ability to predict the activity of the test set compounds (predictive R²). researchgate.net Internal validation, often performed using leave-one-out cross-validation (q²), is also crucial to check the model's stability. nih.govresearchgate.net A high-quality QSAR model will have high values for R², q², and predictive R², along with a low standard error of the estimate.
For example, in the study of pyrrolidine analogs as DPP-IV inhibitors, both MLR and PLS methods yielded statistically significant and robust models, indicating their reliability for predicting the affinity of new compounds in this class. nih.gov
Table 1: Representative Statistical Parameters for QSAR Model Validation This table is a generalized representation based on typical QSAR studies.
| Parameter | Description | Acceptable Value |
| R² | Coefficient of determination for the training set. Measures the goodness of fit. | > 0.6 |
| q² (or R²cv) | Cross-validated coefficient of determination (Leave-One-Out). Measures internal predictive ability. | > 0.5 |
| Predictive R² | Coefficient of determination for the external test set. Measures external predictive ability. | > 0.5 |
| F-test | A statistical test of the overall significance of the regression model. | High value |
| s (or RMSE) | Standard error of the regression or Root Mean Square Error. Measures the precision of the predictions. | Low value |
Molecular Descriptors in SAR Analysis
Molecular descriptors are the numerical values that encode different aspects of a molecule's structure and properties. protoqsar.com They are the foundation of QSAR modeling, translating chemical structures into a format that can be used in mathematical equations to predict biological activity. nih.govprotoqsar.com The selection of appropriate descriptors is critical for developing a meaningful and predictive SAR model. Descriptors can be broadly categorized into several classes.
Electronic Descriptors: These describe the electronic properties of a molecule, such as the distribution of charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). frontiersin.orgdergipark.org.tr For instance, electrostatic parameters like the dipole moment were found to be important in determining the activity of DPP-IV inhibitors with a pyrrolidine scaffold. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule. They include parameters like molecular volume, surface area, and molar refractivity. frontiersin.orgdergipark.org.tr Steric and hydrophobic interactions were identified as important factors for the activity of certain cyanopyrrolidine derivatives. researchgate.net
Topological Descriptors (or 2D Descriptors): These are derived from the 2D representation of a molecule and describe aspects like molecular size, shape, and branching. frontiersin.org Examples include connectivity indices and the Balaban index. frontiersin.org
Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is crucial for its ability to cross cell membranes. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (LogP). frontiersin.org
Physicochemical Descriptors: This is a broad category that includes properties like molecular weight, solubility, and hydrogen bond donors and acceptors. frontiersin.orgnih.gov
In the QSAR analysis of pyrrolidine analogs, descriptors such as the shape flexibility index, Ipso atom E-state index, and electrostatic parameters were identified as being crucial in determining their inhibitory activity against DPP-IV. nih.gov The E-state index, for example, combines electronic and topological information to characterize the accessibility of specific atoms. frontiersin.org The identification of such key descriptors provides valuable insights into the structural requirements for biological activity, guiding the design of new, more potent compounds. frontiersin.org
Table 2: Examples of Molecular Descriptors Used in QSAR Studies This table provides a generalized overview of common descriptor types.
| Descriptor Class | Example Descriptors | Information Encoded |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Electron distribution, reactivity, polar interactions |
| Steric | Molecular Weight, Molar Refractivity, Molecular Volume | Size, shape, and bulk of the molecule |
| Topological | Wiener Index, Zagreb Indices, Kappa Shape Indices | Atomic connectivity, branching, molecular shape |
| Hydrophobic | LogP, LogD | Lipophilicity and partitioning behavior |
| Physicochemical | Hydrogen Bond Donors/Acceptors, Polar Surface Area (PSA) | Ability to form hydrogen bonds, membrane permeability |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This analysis is fundamental in drug design, helping to understand and predict the interactions between a potential drug (ligand) and its biological target.
Molecular docking simulations are employed to predict how 1-(3-Aminophenyl)pyrrolidin-3-ol and its analogs fit into the active sites of biological targets. These simulations calculate the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction. For instance, in studies involving various pyrrolidine (B122466) derivatives, docking scores have been correlated with experimental inhibitory activities (pIC50), demonstrating the predictive power of this technique. nih.gov
Computational models like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are often developed alongside docking to understand the relationship between a compound's structure and its biological activity. nih.gov For related aminopyrimidine pyrazole (B372694) analogs, docking scores have been used to identify the most promising compounds for synthesis, with one potent compound showing a docking score of -12.04 kcal/mol against the Polo-like kinase 1 (PLK1) target. mdpi.com Similarly, for spiro[pyrrolidin-3,2-oxindoles] derivatives, a class of compounds structurally related to pyrrolidines, newly designed molecules showed predicted binding energies as favorable as -9.4 kcal/mol. scispace.com
Table 1: Example Docking Scores for Related Pyrrolidine-Class Inhibitors
| Compound Class | Target | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Aminopyrimidinyl Pyrazole Analog | PLK1 | -12.04 | mdpi.com |
| Spiro[pyrrolidin-3,2-oxindole] Derivative | MDM2 | -9.4 | scispace.com |
| Spiro[pyrrolidin-3,2-oxindole] Control (Nutlin-3) | MDM2 | -8.2 | scispace.com |
A primary goal of ligand-target analysis is to identify the specific amino acid residues within a protein's active site that are crucial for binding. Docking studies on pyrrolidine derivatives targeting influenza neuraminidase have identified key residues such as Trp178, Arg371, and Tyr406 as essential for interaction. nih.gov The primary forces driving these interactions are often hydrogen bonds and electrostatic factors. nih.gov
In other examples, the docking of inhibitors into the PLK1 active site revealed that hydrogen bonds with the hinge region residue CYS133 were critical for potent inhibition. mdpi.com The ability to form multiple interactions with residues on opposite sides of a binding pocket can be a differentiating factor between highly active compounds and inactive ones. mdpi.com This detailed information on key interactions is invaluable for designing more potent and selective inhibitors.
Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. These simulations provide insights into the conformational flexibility of this compound and the stability of its interactions with target proteins. By simulating the compound's behavior in a biological environment, researchers can observe how it adapts its shape (conformation) to fit into a binding site and how stable the resulting complex is. This method can help refine docking results and provide a more realistic view of the binding process. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are used to investigate the electronic properties of molecules, offering a deeper understanding of their structure and reactivity.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can elucidate reaction mechanisms by modeling the transition states and intermediates along a reaction pathway. nih.gov For structurally related pyrrole (B145914) compounds, DFT has been used to calculate properties like enthalpy of formation and bond dissociation energy to predict thermodynamic and kinetic stability. researchgate.net
In studies of pyrrolo[2,3-b]pyridine, the molecular structure optimized by DFT methods was found to be in close agreement with experimental data from X-ray crystallography, validating the accuracy of the theoretical approach. researchgate.net Such calculations provide a theoretical basis for understanding the feasibility and outcomes of chemical reactions involving the this compound scaffold.
The analysis of Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and reactivity of the molecule. For a related compound, 1-(2-aminophenyl) pyrrole, FMO analysis provided insights into its reactive behavior. researchgate.net
The Molecular Electrostatic Potential (MEP) map is another important tool derived from quantum calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This mapping helps predict where the molecule is likely to interact with other reagents or biological targets. researchgate.netresearchgate.net For example, MEP analysis of pyrrole-isoxazole derivatives helped to understand their interactions and sensing mechanisms. nih.gov
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling and virtual screening are powerful computational tools in drug discovery for identifying novel bioactive molecules. nih.govmdpi.com A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific biological target. mdpi.com These models can be generated based on the structure of a known ligand-protein complex or a series of active compounds. mdpi.com
For a compound like this compound, a pharmacophore model could be developed to identify key features such as hydrogen bond donors (from the hydroxyl and amino groups), hydrogen bond acceptors (the nitrogen atom in the pyrrolidine ring and the oxygen of the hydroxyl group), aromatic regions (the phenyl ring), and hydrophobic centers. These features are crucial for molecular recognition at a target's binding site.
Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns to search large compound libraries for molecules with similar spatial and chemical features. als-journal.commdpi.com This process filters vast numbers of compounds to a manageable subset for further experimental testing, significantly accelerating the initial stages of drug discovery. als-journal.com The process typically involves:
Database Preparation: Large databases of chemical compounds, such as ZINC or PubChem, are prepared for screening. als-journal.com
Pharmacophore-Based Filtering: The database is screened against the pharmacophore model to retrieve molecules that match the defined features.
Molecular Docking: The retrieved hits are then docked into the binding site of the target protein to predict their binding orientation and affinity. als-journal.com This step helps in refining the selection of potential candidates.
ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the top-ranked compounds are often predicted using computational models to assess their drug-likeness. mdpi.com
| Computational Strategy | Application to this compound | Potential Outcome |
| Pharmacophore Modeling | Identification of key structural features (H-bond donors/acceptors, aromatic ring) for target interaction. | A 3D model to guide the search for novel active compounds. |
| Virtual Screening | Searching large compound databases for molecules with similar pharmacophoric features. | Identification of a diverse set of potential hit compounds for a specific biological target. |
| Molecular Docking | Predicting the binding mode and affinity of this compound and its analogs within a target's active site. | Ranking of potential inhibitors and understanding key interactions. |
In Silico Prediction of SAR and Biological Activity
In silico methods play a crucial role in predicting the Structure-Activity Relationship (SAR) and biological activities of novel compounds, thereby guiding their optimization. nih.govnih.gov SAR studies investigate how changes in the chemical structure of a compound affect its biological activity. nih.gov For this compound, computational tools can predict how modifications to the phenyl ring, the amino group, or the hydroxyl group on the pyrrolidine ring might influence its binding affinity and efficacy.
Quantitative Structure-Activity Relationship (QSAR) models are a key component of in silico SAR prediction. nih.gov These mathematical models correlate the chemical structures of a series of compounds with their biological activities. nih.gov By developing a QSAR model for a series of analogs of this compound, it would be possible to predict the activity of new, unsynthesized derivatives.
Furthermore, various online tools and software can predict the potential biological activities of a molecule based on its structure. The Prediction of Activity Spectra for Substances (PASS) is one such tool that predicts a wide range of biological activities with a certain probability. mdpi.com While a specific PASS analysis for this compound is not publicly available, such predictions for other nitrogen-containing heterocyclic compounds have shown utility in guiding further experimental investigation. mdpi.comresearchgate.net
For example, in silico analysis of novel 5-nitroimidazole derivatives predicted their potential as antiprotozoal agents and their ability to increase sensitivity to radiation, which could then be experimentally validated. mdpi.com Similarly, for this compound, in silico predictions could suggest potential therapeutic areas to explore, such as anticancer, anti-inflammatory, or central nervous system activities, which are common for pyrrolidine-containing compounds. nih.govnih.gov
| In Silico Method | Application to this compound | Predicted Information |
| QSAR | Correlating structural modifications of the compound with changes in biological activity. | Predictive models for designing more potent analogs. |
| PASS and other prediction tools | Screening the structure of the compound against databases of known bioactive molecules. | A spectrum of potential biological activities to guide experimental testing. |
| SAR Analysis | Investigating the impact of substituents on the phenyl ring and pyrrolidine scaffold. | Understanding the key structural determinants for biological activity. |
Exploration of Biological Activities and Molecular Target Identification in Vitro Investigations
Enzyme Inhibition Studies of 1-(3-Aminophenyl)pyrrolidin-3-ol Derivatives
Derivatives of the this compound core have been synthesized and evaluated for their inhibitory effects on several key enzyme systems. These studies are crucial in identifying potential therapeutic applications and understanding the structure-activity relationships that govern their potency and selectivity.
Inhibition of Kinase Enzymes
The modulation of kinase activity is a significant area of drug discovery. While direct studies on this compound are not prevalent, research on related pyrrolidine-containing structures provides insight into their potential as kinase inhibitors.
Sphingosine Kinase 1 and 2 (SphK1 and SphK2): Sphingosine kinases are critical enzymes in the synthesis of the signaling lipid sphingosine-1-phosphate (S1P), which is implicated in various diseases, including cancer and inflammatory conditions. Research into SphK inhibitors has explored compounds with a pyrrolidine (B122466) scaffold. For instance, aminothiazole-based guanidine (B92328) inhibitors have been developed, though these are not direct derivatives of this compound. One area of focus has been the development of SphK1-selective inhibitors, where the addition of a methylene (B1212753) unit between a 1,2,4-oxadiazole (B8745197) and a pyrrolidine ring was a key modification in shifting selectivity from SphK2 to SphK1. Other work has identified potent and selective SphK2 inhibitors by incorporating rigid structures into the aliphatic tail of existing inhibitors, again featuring a pyrrolidine head group. For example, the compound SLP9101555 was identified as a potent SphK2 inhibitor with a Ki of 90 nM and over 200-fold selectivity over SphK1.
Protein Kinase G (PKG): The cGMP-dependent protein kinases (PKG) are involved in various physiological processes, and their inhibition is a potential therapeutic strategy for conditions like cancer and malaria. Certain pyrrol-based compounds have been identified as potent PKG inhibitors. For example, the compound 4-[2-(4-fluorophenyl)-5-(1-methylpiperidine-4-yl)-1H pyrrol-3-yl]pyridine was found to be a competitive inhibitor of the ATP binding site of coccidian and Plasmodium falciparum PKG, without significantly affecting mammalian PKG. While these are not direct derivatives of this compound, they highlight the potential of heterocyclic scaffolds in targeting this enzyme family.
Modulation of Other Enzymatic Pathways
The inhibitory potential of this compound derivatives extends beyond kinases to other enzyme systems involved in metabolism and antibiotic resistance.
Retinoic Acid Metabolizing Enzymes: A series of (±)-3-(4-aminophenyl)pyrrolidine-2,5-dione derivatives, which share the aminophenyl and pyrrolidine moieties with the subject compound, have been investigated as inhibitors of all-trans-retinoic acid (RA) metabolism. These compounds demonstrated weak to moderate inhibition of RA metabolism in rat liver microsomes. The 1-cyclohexyl analogue showed an IC50 of 98.8 µM. However, this compound was not a potent inhibitor of human liver or placental microsomal enzymes.
Aminoglycoside 6'-N-Acetyltransferase Type Ib (AAC(6')-Ib): This enzyme is a primary cause of resistance to aminoglycoside antibiotics in Gram-negative bacteria. A novel class of inhibitors based on a substituted pyrrolidine pentamine scaffold has been identified. Structure-activity relationship (SAR) studies revealed that specific substitutions on the pyrrolidine ring are crucial for inhibitory activity. For instance, aromatic functionalities at certain positions (R1 and R4) were found to be essential for activity. While these complex structures are not direct derivatives of this compound, they underscore the utility of the pyrrolidine core in designing enzyme inhibitors.
Receptor Binding and Functional Assays
In addition to enzyme inhibition, derivatives based on the this compound framework have been evaluated for their ability to bind to and modulate the function of important G protein-coupled receptors and neurotransmitter transporters.
Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism
The melanin-concentrating hormone receptor 1 (MCH-R1) is a target for the development of anti-obesity therapeutics. Derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine have been identified as potent and functionally active MCH-R1 antagonists. One compound from this series demonstrated a high binding affinity with a Ki value of 2.3 nM. Further research into 1,3-disubstituted-1H-pyrrole derivatives also yielded potent MCH-R1 antagonists.
Cannabinoid CB1 Receptor Allosteric Modulation
The cannabinoid CB1 receptor is a key component of the endocannabinoid system and a target for various therapeutic interventions. Allosteric modulators offer a more nuanced approach to altering receptor function compared to direct agonists or antagonists. A compound featuring a pyrrolidine-3-yl-amide structure, specifically 5-chloro-3-ethyl-1H-indole-2-carboxylic acid (1-benzyl-pyrrolidin-3-yl)-amide (Org 29647), has been identified as an allosteric modulator of the CB1 receptor. These modulators were found to increase the binding of a CB1 receptor agonist while decreasing the binding of an inverse agonist, indicating positive cooperativity with agonists and negative cooperativity with inverse agonists. Functionally, these compounds acted as insurmountable antagonists, reducing the maximal effect of CB1 receptor agonists.
GABA Uptake Inhibition
The reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) is mediated by specific transporters (GATs). Inhibitors of GABA uptake can prolong the action of GABA in the synapse and are of interest for treating neurological disorders. While no direct studies on this compound have been reported, derivatives of proline and homologous pyrrolidine-2-alkanoic acids have been synthesized and evaluated as GABA uptake inhibitors. For example, a derivative of (R)-pyrrolidine-2-acetic acid showed high affinity for GAT-3 with an IC50 of 3.1 µM and excellent selectivity over GAT-1. Other research has focused on developing selective inhibitors for the different GAT subtypes.
EGFR Kinase Inhibition
Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and its kinase domain is a frequent subject of inhibitory assays. nih.govnih.govnih.gov Despite the therapeutic relevance of EGFR inhibitors, a review of the available scientific literature reveals a lack of specific studies on the direct inhibitory activity of this compound against EGFR kinase. While derivatives of pyrrolidine have been investigated for their potential as EGFR inhibitors, no such data is currently published for this specific compound. nih.gov
Cellular Assays for Specific Biological Responses (In Vitro)
Anticancer Activity in Cell Lines
The potential of a compound to combat cancer is often initially assessed through its cytotoxic effects on various cancer cell lines. While numerous pyrrolidine derivatives have been synthesized and evaluated for their anticancer properties against a range of cell lines, including those for leukemia, breast cancer, and others, specific data for this compound are not available in the current body of scientific literature. nih.govresearchgate.netnih.govmdpi.com Studies on related aminophenyl and pyrrolidine structures suggest that this class of compounds can exhibit anticancer activity, but direct evidence for this compound is absent. nih.govnih.gov
Table 1: Anticancer Activity of this compound in Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Data not available | - | - | - |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Efficacy in Vitro
The pyrrolidine scaffold is a component of various natural and synthetic compounds with demonstrated antimicrobial properties. nih.govunipa.it However, a thorough search of scientific databases indicates that the in vitro antimicrobial efficacy of this compound against common bacterial or fungal pathogens has not been reported. While research has been conducted on other pyrrolidine derivatives, establishing their minimum inhibitory concentrations (MICs), no such data exists for the specific compound . biointerfaceresearch.comnih.gov
Table 2: In Vitro Antimicrobial Efficacy of this compound
| Microorganism | Type | MIC (µg/mL) | Reference |
| Data not available | - | - | - |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Mechanism of Action Elucidation at the Molecular and Cellular Level (In Vitro)
Understanding the mechanism of action is crucial for the development of any potential therapeutic agent. This involves identifying the specific molecular pathways and cellular events that are modulated by the compound. For this compound, there is currently no published research detailing its mechanism of action at the molecular or cellular level. Studies on structurally related aminophenyl-pyrrolidine-naphthoquinones have suggested mechanisms involving the induction of apoptosis and necrosis in cancer cells, but these findings cannot be directly extrapolated to this compound without specific experimental validation. nih.govresearchgate.net
Catalytic Applications and Ligand Design
1-(3-Aminophenyl)pyrrolidin-3-ol Derivatives as Chiral Ligands in Asymmetric Catalysis
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in pharmaceuticals and materials science. Derivatives of this compound are promising candidates for such ligands due to their inherent chirality and the presence of multiple coordination sites.
Design Principles for Stereoselective Catalysts
The design of effective stereoselective catalysts based on the this compound framework is guided by several key principles. The pyrrolidine (B122466) ring provides a rigid and stereochemically defined backbone, which is essential for creating a well-defined chiral environment around a metal center. The stereochemistry of the pyrrolidine ring, particularly the orientation of its substituents, plays a critical role in determining the enantioselectivity of the catalyzed reaction.
The hydroxyl group at the 3-position and the amino group on the phenyl ring serve as crucial coordinating points for metal ions. The ability of the hydroxyl group to act as a hemilabile ligand, capable of coordinating and de-coordinating from the metal center during the catalytic cycle, can be particularly advantageous. This dynamic behavior can open up coordination sites for substrate binding and facilitate product release. The amino group, after appropriate modification, can also be involved in catalyst-substrate interactions through hydrogen bonding, further enhancing stereocontrol.
Furthermore, the aromatic ring provides a platform for electronic and steric tuning of the ligand. By introducing different substituents on the phenyl ring, the electronic properties of the catalyst can be modulated, influencing its reactivity. Steric hindrance can also be systematically varied to create a chiral pocket that selectively accommodates one enantiomer of the substrate.
Applications in Asymmetric Transformations
While specific data on the direct use of this compound in widely documented asymmetric transformations is limited, the broader class of chiral pyrrolidine-based ligands has demonstrated remarkable success in a variety of reactions, including carbon-carbon bond formations and asymmetric hydrogenations.
Asymmetric Carbon-Carbon Bond Formation:
Chiral pyrrolidine derivatives have been extensively used as organocatalysts and ligands in metal-catalyzed reactions for the enantioselective formation of C-C bonds. For instance, proline and its derivatives are well-known to catalyze asymmetric aldol (B89426) and Michael reactions with high enantioselectivity. The pyrrolidine scaffold helps to create a specific transition state geometry that directs the approach of the reacting molecules.
In the context of derivatives from this compound, the bifunctional nature of the ligand, with both a Lewis basic amine and a hydroxyl group, could be harnessed for cooperative catalysis. The amino group could activate the nucleophile while the metal coordinated to the pyrrolidine-diol moiety activates the electrophile, leading to highly organized and stereoselective transition states.
Asymmetric Hydrogenations:
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds. Chiral phosphine (B1218219) ligands containing a pyrrolidine backbone have been successfully employed in rhodium- and ruthenium-catalyzed asymmetric hydrogenations of various prochiral substrates like olefins and ketones. The rigidity of the pyrrolidine ring and the stereochemistry of its substituents are key to achieving high enantiomeric excesses.
For ligands derived from this compound, the hydroxyl group could participate in substrate binding through hydrogen bonding, thereby enhancing the stereodiscrimination of the catalyst. The aminophenyl group offers a handle for the introduction of phosphine moieties, transforming the scaffold into a potent P,N-ligand for asymmetric hydrogenation.
Role of the Pyrrolidin-3-ol Moiety in Catalyst Performance
The pyrrolidin-3-ol moiety is a critical component that significantly influences the performance of catalysts derived from this scaffold. The hydroxyl group at the 3-position can play multiple roles in catalysis.
Firstly, it can act as a coordinating group, forming a stable chelate with the metal center. This chelation enhances the stability of the catalyst and can influence the electronic properties of the metal, thereby affecting its catalytic activity.
Secondly, the hydroxyl group can participate in hydrogen bonding interactions with the substrate. This non-covalent interaction can help to orient the substrate within the chiral pocket of the catalyst, leading to higher enantioselectivity. The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor adds to its versatility.
Metal-Organic Frameworks (MOFs) Incorporating Pyrrolidin-3-ol Ligands
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The incorporation of chiral ligands into MOFs can lead to the development of heterogeneous catalysts that combine the advantages of high activity and enantioselectivity with ease of separation and recyclability.
While there are no specific reports on MOFs constructed with this compound as the primary building block, the principles of MOF chemistry suggest that its derivatives could be excellent candidates for creating chiral MOFs. The aminophenyl group can be readily functionalized with carboxylic acid groups, which are commonly used as the coordinating moieties for MOF construction.
The resulting MOF would possess a chiral porous environment decorated with the pyrrolidin-3-ol functionality. The hydroxyl groups lining the pores could act as catalytic sites for certain reactions or as binding sites for guest molecules. The inherent chirality of the framework could be exploited for enantioselective separations or as a heterogeneous catalyst for asymmetric transformations. The development of such MOFs would represent a significant advancement in the field of heterogeneous asymmetric catalysis, and the this compound scaffold provides a promising starting point for these endeavors.
Emerging Research Avenues and Future Perspectives
Development of Advanced Synthetic Routes for Complex Analogues
The development of novel and efficient synthetic strategies is paramount for expanding the chemical space around the 1-(3-aminophenyl)pyrrolidin-3-ol core. While classical synthetic methods have proven effective, the focus is now shifting towards more sophisticated approaches that allow for the precise installation of diverse functional groups and the creation of structurally complex analogues. These advanced synthetic routes are crucial for fine-tuning the pharmacological properties of derivative compounds.
One area of intense research is the asymmetric synthesis of substituted chiral pyrrolidines. mdpi.comnih.gov The stereochemistry of the pyrrolidine (B122466) ring is known to be a critical determinant of biological activity. Therefore, developing synthetic methods that provide access to all possible stereoisomers of substituted this compound is a key objective. This includes the use of chiral auxiliaries, organocatalysis, and transition-metal-catalyzed reactions to control the stereochemical outcome of the synthesis. mdpi.comnih.gov For instance, the use of proline and its derivatives as organocatalysts has emerged as a powerful tool for the asymmetric functionalization of various molecules, and these principles are being extended to the synthesis of complex pyrrolidine structures. mdpi.comnih.gov
Furthermore, late-stage functionalization strategies are being explored to rapidly generate a library of analogues from a common intermediate. This approach allows for the introduction of chemical diversity at a later stage of the synthetic sequence, which is highly efficient for structure-activity relationship (SAR) studies. Techniques such as C-H activation, cross-coupling reactions, and multicomponent reactions are being adapted to modify the aminophenyl ring and the pyrrolidine core of this compound, leading to novel compounds with potentially improved therapeutic profiles.
Integration of High-Throughput Screening and Computational Design
The synergy between high-throughput screening (HTS) and computational design has revolutionized the early stages of drug discovery. nih.gov This integrated approach is being increasingly applied to the exploration of the chemical space around the this compound scaffold. HTS allows for the rapid screening of large compound libraries against specific biological targets, while computational methods provide valuable insights into the molecular interactions that govern biological activity. nih.govmdpi.com
Computational tools, such as molecular docking and pharmacophore modeling, are employed to virtually screen vast libraries of virtual compounds based on the this compound scaffold. nih.gov These methods predict the binding affinity and mode of interaction of the compounds with a target protein, enabling the prioritization of a smaller, more focused set of molecules for chemical synthesis and biological evaluation. nih.gov This significantly reduces the time and cost associated with the hit identification and lead optimization phases of drug discovery. nih.gov For example, diversity-based high-throughput virtual screening has been successfully used to identify novel inhibitors for targets like EGFR and HER2 kinases from large chemical databases. nih.gov
The data generated from HTS campaigns, in turn, fuels the development and refinement of computational models. Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate the structural features of the this compound analogues with their biological activity. nih.gov These models can then be used to predict the activity of yet-to-be-synthesized compounds, guiding the design of more potent and selective molecules.
| Computational Tool | Application in Pyrrolidin-3-ol Research | Potential Outcome |
| Molecular Docking | Predicting the binding pose and affinity of analogues to a target protein. | Identification of key interactions and prioritization of compounds for synthesis. |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features required for biological activity. | Design of novel scaffolds with improved binding characteristics. |
| QSAR | Correlating structural properties with biological activity. | Prediction of the activity of new analogues and guidance for lead optimization. |
| Virtual Screening | Screening large virtual libraries of compounds against a biological target. | Rapid identification of potential hit compounds. |
Exploration of Novel Biological Targets and Therapeutic Areas
While the initial research on this compound and its derivatives may have focused on a specific set of biological targets, there is a growing interest in exploring their potential in new therapeutic areas. The unique structural and electronic properties of this scaffold make it a promising starting point for the discovery of modulators of a wide range of biological targets.
Phenotypic screening, where compounds are tested for their effect on a cellular or organismal phenotype rather than a specific molecular target, is a powerful approach for identifying novel therapeutic applications. mdpi.com A library of this compound analogues could be screened in various disease models, such as cancer, infectious diseases, and neurodegenerative disorders, to uncover unexpected biological activities. For instance, high-throughput screening campaigns have successfully identified compounds with antiparasitic activity from libraries of structurally related molecules. mdpi.com
Furthermore, the aminophenyl moiety of this compound serves as a versatile chemical handle for the development of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras). These molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. By tethering a known ligand for a protein of interest to the this compound scaffold, which could be modified to bind to an E3 ligase, it may be possible to develop novel therapeutics that act via a targeted protein degradation mechanism. The exploration of dual inhibitors, such as those targeting both EGFR and HER2, also represents a promising strategy for overcoming drug resistance in cancer therapy. nih.gov
Advancements in Biocatalytic Approaches for Pyrrolidin-3-ol Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, is emerging as a powerful and sustainable alternative to traditional chemical synthesis. nih.gov The mild reaction conditions, high selectivity, and reduced environmental impact associated with biocatalysis make it an attractive approach for the synthesis of chiral molecules like this compound. nih.govresearchgate.net
Researchers are actively exploring the use of various enzymes, such as reductases, transaminases, and hydrolases, for the asymmetric synthesis of the pyrrolidin-3-ol core. nih.gov These enzymes can exhibit exquisite stereoselectivity, providing access to enantiomerically pure building blocks that are essential for the development of chiral drugs. Protein engineering techniques are being employed to tailor the properties of these enzymes, such as their substrate scope, stability, and catalytic efficiency, to meet the specific demands of the synthesis of this compound and its analogues. nih.gov
The development of whole-cell biocatalytic systems, where the enzymatic reactions are carried out within a microorganism, offers several advantages, including the potential for cofactor regeneration and the elimination of the need for enzyme purification. researchgate.net These advancements in biocatalysis are expected to lead to more efficient, cost-effective, and environmentally friendly manufacturing processes for pyrrolidin-3-ol-based pharmaceuticals.
| Enzyme Class | Potential Application in Pyrrolidin-3-ol Synthesis | Advantage |
| Reductases | Asymmetric reduction of a pyrrolidinone precursor to afford chiral pyrrolidin-3-ol. | High stereoselectivity. |
| Transaminases | Asymmetric amination of a ketone precursor to introduce the amino group. | Access to chiral amines. |
| Hydrolases | Kinetic resolution of a racemic mixture of pyrrolidin-3-ol esters. | Enantiomerically pure products. |
Application of Machine Learning in Predictive Chemistry for Pyrrolidin-3-ol Scaffolds
Machine learning (ML) is rapidly transforming the field of chemistry by enabling the prediction of molecular properties, reaction outcomes, and synthetic routes. nih.govresearchgate.net The application of ML to the this compound scaffold holds immense promise for accelerating the discovery and development of new drug candidates. uwl.ac.uk
ML models can be trained on large datasets of chemical structures and their associated biological activities to predict the therapeutic potential of novel this compound analogues. nih.gov These models can learn complex structure-activity relationships that may not be apparent to human chemists, thereby guiding the design of molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov The ability of ML to identify novel active chemotypes from large datasets has been demonstrated in the discovery of new antibacterial compounds. uwl.ac.uk
In addition to predicting biological activity, ML is also being used to predict the outcome of chemical reactions and to design novel synthetic routes. nih.gov By analyzing vast amounts of reaction data, ML models can learn the rules of chemical reactivity and suggest the optimal conditions for the synthesis of a target molecule. nih.govresearchgate.net This can significantly reduce the amount of trial-and-error experimentation required in the laboratory, making the synthesis of complex this compound analogues more efficient and predictable. The integration of ML with automated synthesis platforms has the potential to create a closed-loop system for drug discovery, where molecules are designed, synthesized, and tested in a fully autonomous fashion. arxiv.org
| Machine Learning Application | Description | Impact on Pyrrolidin-3-ol Research |
| Reaction Outcome Prediction | Predicting the major product of a chemical reaction given the reactants and conditions. nih.gov | More efficient synthesis of analogues by reducing failed reactions. |
| Retrosynthesis Planning | Proposing a synthetic route to a target molecule by working backward from the product. | Faster design of synthetic pathways for complex derivatives. |
| Property Prediction | Predicting physicochemical and biological properties of molecules. nih.gov | Prioritization of compounds with desirable drug-like properties. |
| De Novo Design | Generating novel molecular structures with desired properties. nih.gov | Discovery of new pyrrolidin-3-ol scaffolds with enhanced therapeutic potential. |
Q & A
Q. What are the recommended synthetic routes for 1-(3-Aminophenyl)pyrrolidin-3-ol under laboratory conditions?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or redox-neutral α-C-H functionalization strategies. For example, pyrrolidin-3-ol derivatives can undergo coupling reactions with aryl halides using palladium catalysts (e.g., Suzuki-Miyaura conditions) . Alternatively, redox-neutral C-H oxygenation of pyrrolidin-3-ol with quinone derivatives generates reactive intermediates (e.g., N-aryliminium ions), which can be trapped with boronic acids to install aryl groups at the α-position . Key considerations include stereochemical control (e.g., chiral catalysts for enantioselective synthesis) and purification via column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients).
Q. How can researchers characterize the stereochemistry of this compound?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and X-ray crystallography are critical for resolving enantiomers. For example, (S)-1-(pyridin-2-yl)pyrrolidin-3-ol was characterized using X-ray diffraction to confirm its absolute configuration . Additionally, 2D NMR (e.g., NOESY) can identify spatial proximities between protons, such as the hydroxyl group and adjacent substituents, to infer stereochemistry .
Q. What analytical techniques are critical for assessing the purity and stability of this compound in solution?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with UV-Vis detection (λ = 254 nm) is standard for purity assessment. Stability studies should monitor degradation under stress conditions (e.g., pH 1–13, 40–60°C) using LC-MS to detect hydrolysis or oxidation byproducts . For hygroscopic samples, Karl Fischer titration ensures water content <0.5% to prevent decomposition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?
- Methodological Answer : SAR studies should systematically modify electron-donating/withdrawing groups on the phenyl ring and stereochemistry of the pyrrolidine moiety. For example:
- Substituent effects : Replace the 3-amino group with halides (e.g., Cl, Br) to alter lipophilicity and target binding .
- Stereochemical probes : Synthesize enantiomers and diastereomers to evaluate chiral center contributions to activity (e.g., antiviral potency in SARS-CoV-2 replication assays) .
- Bioisosteric replacement : Substitute the hydroxyl group with bioisosteres (e.g., fluorine or methoxy) to enhance metabolic stability .
Q. What strategies resolve contradictions in biological activity data between enantiomers of this compound?
- Methodological Answer : Contradictions often arise from differences in enantiomer-target interactions or metabolic pathways . To address this:
- Enantioselective assays : Test (R)- and (S)-enantiomers separately in cellular models (e.g., enzyme inhibition assays) to isolate stereospecific effects .
- Metabolic profiling : Use LC-HRMS to compare metabolite profiles of each enantiomer in hepatocyte models, identifying stereoselective oxidation or conjugation pathways .
- Computational docking : Perform molecular dynamics simulations to predict binding affinities of enantiomers with target proteins (e.g., viral proteases) .
Q. How does the presence of electron-donating groups on the phenyl ring influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 3-amino group on the phenyl ring acts as an ortho/para-directing group , enhancing electrophilic substitution at specific positions. For example:
- Hammett analysis : Correlate substituent σ values with reaction rates to quantify electronic effects. A 3-amino group (σ ~ -0.16) accelerates para-substitution via resonance donation .
- Competitive reactions : Compare reactivity of this compound with analogs lacking amino groups in SNAr (nucleophilic aromatic substitution) reactions. For instance, bromination at the para position is favored in the presence of -NH₂ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
